molecular formula C21H23N3O4 B12475150 N-[2-(azepan-1-ylcarbonyl)phenyl]-2-methyl-3-nitrobenzamide

N-[2-(azepan-1-ylcarbonyl)phenyl]-2-methyl-3-nitrobenzamide

Cat. No.: B12475150
M. Wt: 381.4 g/mol
InChI Key: CCILBARUJQASAT-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-ylcarbonyl)phenyl]-2-methyl-3-nitrobenzamide is a complex organic compound with a unique structure that includes an azepane ring, a phenyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-ylcarbonyl)phenyl]-2-methyl-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

    Attachment of the phenyl group: This step often involves Friedel-Crafts acylation or alkylation reactions.

    Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents are employed to introduce the nitro group onto the benzene ring.

    Coupling reactions: The final step involves coupling the azepane and phenyl-nitrobenzamide moieties under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-ylcarbonyl)phenyl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the azepane ring.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

    Reduction of the nitro group: Formation of the corresponding amine derivative.

    Substitution reactions: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[2-(azepan-1-ylcarbonyl)phenyl]-2-methyl-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-ylcarbonyl)phenyl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(azepan-1-ylcarbonyl)phenyl]-2-hydroxynicotinamide
  • N-[2-(1-azepanylcarbonyl)phenyl]-2-(2-nitrophenyl)acetamide

Uniqueness

N-[2-(azepan-1-ylcarbonyl)phenyl]-2-methyl-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its azepane ring and nitrobenzamide moiety make it particularly interesting for research in various fields.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

N-[2-(azepane-1-carbonyl)phenyl]-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C21H23N3O4/c1-15-16(10-8-12-19(15)24(27)28)20(25)22-18-11-5-4-9-17(18)21(26)23-13-6-2-3-7-14-23/h4-5,8-12H,2-3,6-7,13-14H2,1H3,(H,22,25)

InChI Key

CCILBARUJQASAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2C(=O)N3CCCCCC3

Origin of Product

United States

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